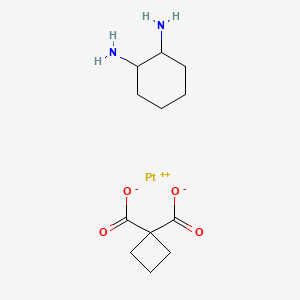
trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid: is a platinum-based compound known for its potential applications in chemotherapy. This compound is a derivative of platinum complexes, which are widely studied for their anticancer properties. The unique structure of this compound allows it to interact with DNA, leading to the inhibition of cancer cell growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum-based precursors. One common method includes the use of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) as a starting material, which undergoes reduction to form the desired platinum(II) complex . The reaction conditions often involve the use of reducing agents such as protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness for medical applications.
Analyse Chemischer Reaktionen
Types of Reactions: trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced from its platinum(IV) form to platinum(II) form.
Substitution: The chloro ligands in the platinum complex can be substituted with other ligands, leading to different derivatives.
Common Reagents and Conditions:
Reducing Agents: Protein sulfhydryl, glutathione, and glucose.
Substitution Reagents: Various ligands that can replace the chloro groups in the platinum complex.
Major Products:
Platinum(II) Complexes: Formed through the reduction of platinum(IV) complexes.
Substituted Platinum Complexes: Formed through substitution reactions involving the chloro ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is studied for its unique reactivity and potential as a catalyst in various reactions .
Biology: The compound’s ability to interact with DNA makes it a valuable tool in biological research, particularly in understanding DNA-platinum interactions .
Medicine: this compound is primarily researched for its anticancer properties. It has shown effectiveness in cell lines resistant to other platinum-based drugs like cisplatin .
Industry: In the industrial sector, this compound is used in the development of new chemotherapy drugs and other medical applications .
Wirkmechanismus
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death . The molecular targets include the DNA strands, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A widely used platinum-based chemotherapy drug.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Tetraplatin: A platinum(IV) analogue with similar properties.
Uniqueness: trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its specific structure, which allows it to overcome resistance seen in other platinum-based drugs like cisplatin . Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and medical applications .
Eigenschaften
CAS-Nummer |
110658-96-3 |
|---|---|
Molekularformel |
C12H20N2O4Pt |
Molekulargewicht |
451.38 g/mol |
IUPAC-Name |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
SJZINFADYBYSQL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


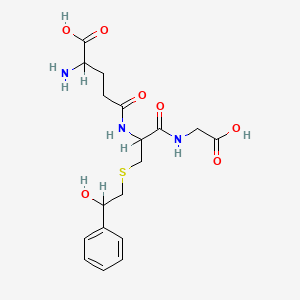

![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
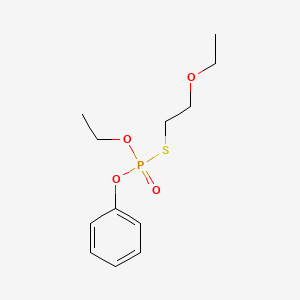
![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
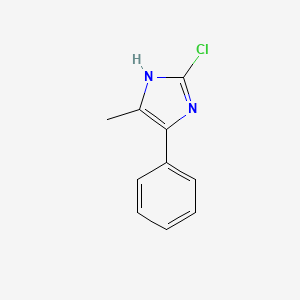
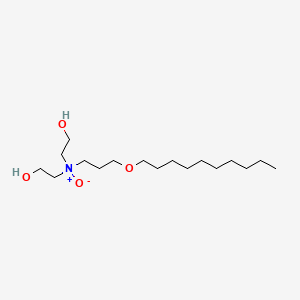
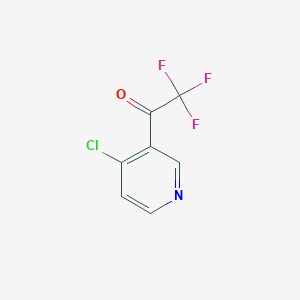
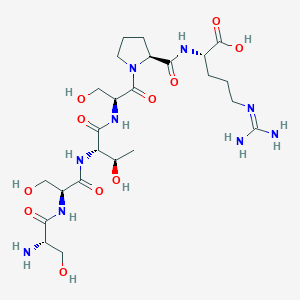
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
